Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate
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Overview
Description
Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is a chemical compound with the molecular formula C₈H₆Cl₂N₄O₂ It is a derivative of pyridine, characterized by the presence of azido and dichloro substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-azido-5,6-dichloropyridine-3-carboxylate typically involves the reaction of 4,5,6-trichloropyridine-3-carboxylic acid with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the azido group without causing decomposition .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a solvent like dimethylformamide (DMF) and a base such as triethylamine.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Cycloaddition Reactions: Copper(I) catalysts are often employed in the presence of alkynes to facilitate the formation of triazoles.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Reduction Reactions: Formation of ethyl 4-amino-5,6-dichloropyridine-3-carboxylate.
Cycloaddition Reactions: Formation of triazole derivatives.
Scientific Research Applications
Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is primarily related to its ability to undergo azide-alkyne cycloaddition reactions. This reaction forms triazoles, which are known for their stability and bioactivity. The azido group can also be reduced to an amine, which can then interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-azido-5-chloropyridine-3-carboxylate
- Ethyl 4-azido-6-chloropyridine-3-carboxylate
- Ethyl 4-azido-5,6-dibromopyridine-3-carboxylate
Uniqueness
Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is unique due to the presence of both azido and dichloro substituents on the pyridine ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The dichloro substituents enhance the compound’s electrophilicity, facilitating nucleophilic substitution reactions .
Biological Activity
Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of an azido group, which is known for its reactivity in various chemical transformations, as well as a dichloropyridine moiety that may contribute to its pharmacological properties.
Biological Activity Insights
While direct studies on the biological activity of this compound are scarce, related compounds containing azido groups have been investigated for various biological effects:
- Antimicrobial Potential : Compounds with azido groups are often explored for their antimicrobial properties. For instance, azido derivatives have been linked to activity against various pathogens due to their ability to disrupt cellular processes through reactive intermediates formed during metabolic pathways .
- Antiviral Activity : The presence of halogenated and azido substituents in similar structures has been associated with antiviral activity. Research indicates that certain azido-containing compounds can inhibit viral replication by interfering with nucleic acid synthesis or by acting as competitive inhibitors .
- Pharmacological Applications : The dichloropyridine structure may enhance binding affinity to biological targets due to its electron-withdrawing properties, potentially leading to increased efficacy in therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing key features and known activities of related compounds:
Compound Name | Structural Features | Known Biological Activities |
---|---|---|
Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate | Amino group instead of azido | Antimicrobial activity observed |
Ethyl 4-hydroxy-5,6-dichloropyridine-3-carboxylate | Hydroxy substituent | Potential antioxidant properties |
Ethyl 4-bromo-5,6-dichloropyridine-3-carboxylate | Bromine replaces azido | Moderate antiviral activity reported |
This comparative analysis highlights that while the azido group confers unique reactivity, other substituents also play significant roles in determining biological activity.
Case Studies and Research Findings
Several studies have indirectly contributed to understanding the potential applications of this compound:
Properties
CAS No. |
919354-10-2 |
---|---|
Molecular Formula |
C8H6Cl2N4O2 |
Molecular Weight |
261.06 g/mol |
IUPAC Name |
ethyl 4-azido-5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C8H6Cl2N4O2/c1-2-16-8(15)4-3-12-7(10)5(9)6(4)13-14-11/h3H,2H2,1H3 |
InChI Key |
JTDSDQAZRPSQBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1N=[N+]=[N-])Cl)Cl |
Origin of Product |
United States |
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